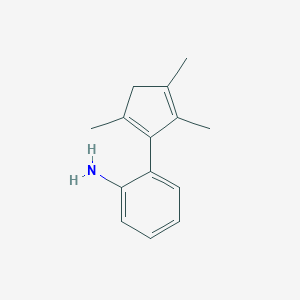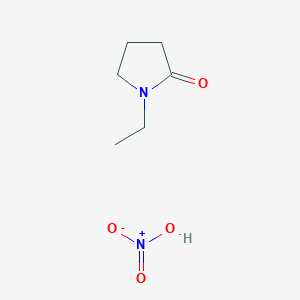
9-Bromo-2-ethyl-9H-fluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Bromo-2-ethyl-9H-fluorene is an organic compound belonging to the fluorene family It is characterized by the presence of a bromine atom at the 9th position and an ethyl group at the 2nd position on the fluorene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-2-ethyl-9H-fluorene typically involves the bromination of 2-ethylfluorene. One common method is to react 2-ethylfluorene with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
9-Bromo-2-ethyl-9H-fluorene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form 2-ethylfluorene.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
Substitution: Products include 9-amino-2-ethylfluorene, 9-thio-2-ethylfluorene, and 9-alkoxy-2-ethylfluorene.
Oxidation: Products include 2-ethylfluorenone and 2-ethylfluorene-9-carboxylic acid.
Reduction: The major product is 2-ethylfluorene.
Wissenschaftliche Forschungsanwendungen
9-Bromo-2-ethyl-9H-fluorene has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Pharmaceuticals: It serves as an intermediate in the synthesis of various biologically active compounds.
Materials Science: It is used in the development of novel polymers and materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 9-Bromo-2-ethyl-9H-fluorene depends on its application. In organic electronics, its role as a semiconductor involves the delocalization of π-electrons across the fluorene backbone, facilitating charge transport. In pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-9H-fluorene: Similar structure but lacks the ethyl group at the 2nd position.
9-Bromo-9-phenylfluorene: Contains a phenyl group instead of an ethyl group at the 9th position.
2-Bromo-9,9-dimethylfluorene: Contains two methyl groups at the 9th position instead of an ethyl group at the 2nd position.
Uniqueness
9-Bromo-2-ethyl-9H-fluorene is unique due to the presence of both a bromine atom and an ethyl group, which confer distinct electronic and steric properties. These features make it a valuable compound for specific applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
922499-63-6 |
|---|---|
Molekularformel |
C15H13Br |
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
9-bromo-2-ethyl-9H-fluorene |
InChI |
InChI=1S/C15H13Br/c1-2-10-7-8-12-11-5-3-4-6-13(11)15(16)14(12)9-10/h3-9,15H,2H2,1H3 |
InChI-Schlüssel |
SKCUNOSZNXDKMJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



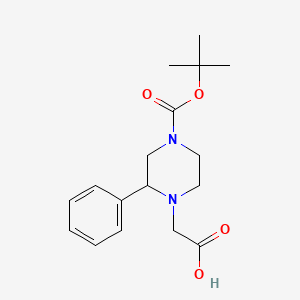
![Glycine, N-(carboxymethyl)-N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B14178576.png)
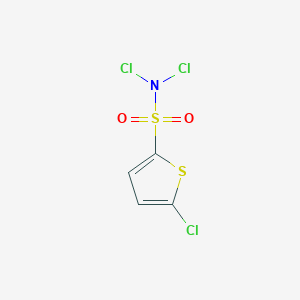
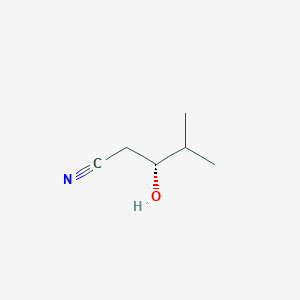
![9-Chloro-4-[3-(hydroxymethyl)phenyl]benzo[h]isoquinolin-1(2h)-one](/img/structure/B14178594.png)
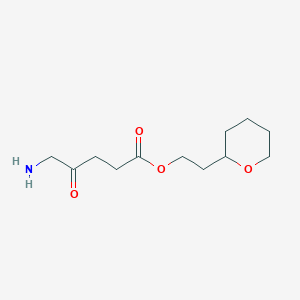
![3-Isothiazolemethanol, 5-[[6-methyl-3-[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-4-yl]imidazo[1,2-a]pyrazin-8-yl]amino]-](/img/structure/B14178598.png)
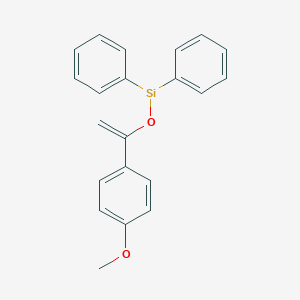
![2-[2-[2-Hydroxy-3,5-bis(2-phenylpropan-2-yl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-phenylpropan-2-yl)phenol](/img/structure/B14178602.png)
![(3S)-11-[(Oxan-2-yl)oxy]undec-1-yn-3-ol](/img/structure/B14178607.png)
![3-[2-(3-Phenylprop-2-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B14178609.png)
